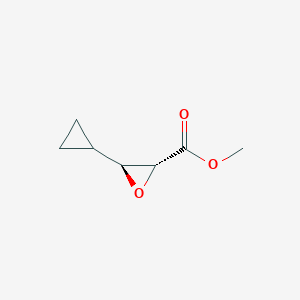
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as methyl (2R,3R)-2-cyclopropyl-3-hydroxy-2-methylpropanoate or MCHM. It is a colorless liquid that has a faint odor and is soluble in water.
Applications De Recherche Scientifique
MCHM has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a chiral building block in the synthesis of biologically active compounds, and as a ligand in catalytic reactions. MCHM has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of MCHM is not well understood. However, it is believed that MCHM may inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. MCHM has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
MCHM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer activity. MCHM has also been shown to inhibit the growth of cancer cells in vitro. Additionally, MCHM has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MCHM has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, MCHM has some limitations for use in lab experiments. It is highly reactive and can be dangerous if not handled properly. It is also toxic and can cause irritation to the skin and eyes.
Orientations Futures
For research on MCHM could focus on the development of new synthesis methods, new applications, and new derivatives with improved properties.
Méthodes De Synthèse
MCHM can be synthesized using several methods, including the reaction of cyclopropylcarbinol with methyl chloroformate, the reaction of cyclopropylmagnesium bromide with methyl chloroformate, and the reaction of cyclopropylcarbinol with dimethyl carbonate. The most commonly used method for synthesizing MCHM is the reaction of cyclopropylcarbinol with methyl chloroformate. This method yields MCHM with a purity of over 95%.
Propriétés
Numéro CAS |
178248-34-5 |
|---|---|
Nom du produit |
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-5(10-6)4-2-3-4/h4-6H,2-3H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
YEAHAYMURWQZKG-PHDIDXHHSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@H](O1)C2CC2 |
SMILES |
COC(=O)C1C(O1)C2CC2 |
SMILES canonique |
COC(=O)C1C(O1)C2CC2 |
Synonymes |
Oxiranecarboxylic acid, 3-cyclopropyl-, methyl ester, (2R,3R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
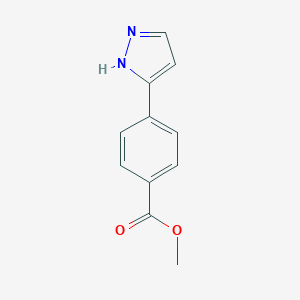
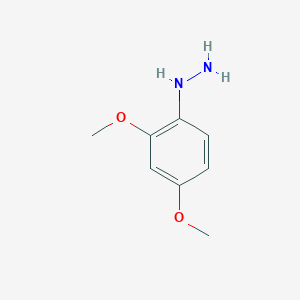
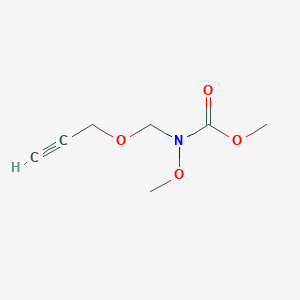
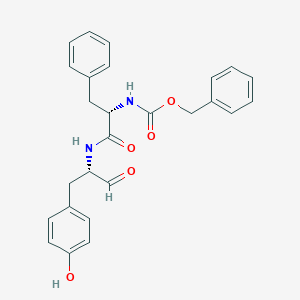
![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
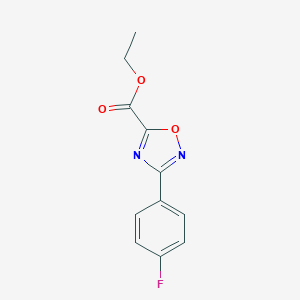
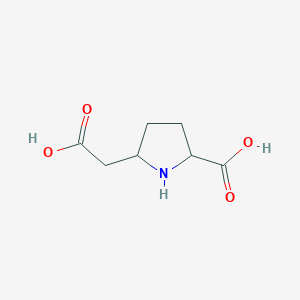
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
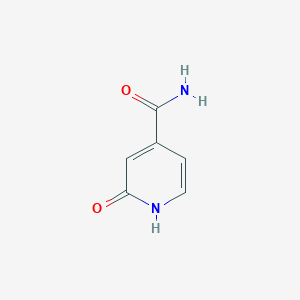
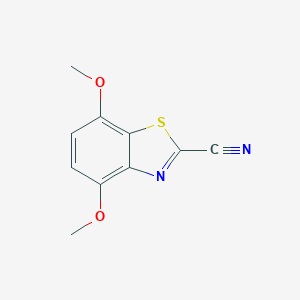
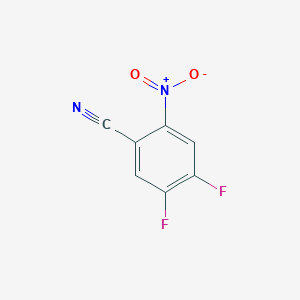
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)